6-Amino-2-bromo-3-fluorophenol

Description

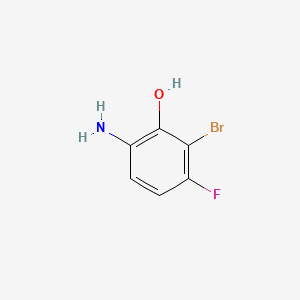

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSNGLLYCWLVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694131 | |

| Record name | 6-Amino-2-bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-00-4 | |

| Record name | 6-Amino-2-bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-2-bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, bromo, and fluoro groups on a phenol ring, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on the synthesis and properties of this compound (CAS No: 1257535-00-4). Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide outlines a plausible synthetic pathway based on analogous reactions and presents known properties obtained from chemical supplier databases.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in the scientific literature. The information available is primarily from commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1257535-00-4 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.0 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

| InChI | 1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 | [2] |

| InChIKey | UCSNGLLYCWLVAT-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cc(F)c(Br)c(O)c1 | Inferred |

Synthesis Pathway

The proposed synthesis involves:

-

Nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol.

-

Reduction of the nitro group of 2-bromo-4-fluoro-6-nitrophenol to an amino group to obtain the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from general procedures for similar transformations and should be considered illustrative. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Precursor)

This protocol is based on the methodology described in patent CN103724206A.[3]

-

Materials:

-

2-bromo-4-fluorophenol

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure:

-

In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

-

Prepare a nitrating mixture of sulfuric acid and nitric acid.

-

At room temperature (controlled at 20°C), add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

-

After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.[3]

-

After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

-

Step 2: Synthesis of this compound (Proposed Reduction)

A standard method for the reduction of a nitro group to an amine in the presence of other sensitive functional groups is catalytic hydrogenation or reduction with a metal in acidic media. The following is a general procedure that would likely be effective.

-

Materials:

-

2-bromo-4-fluoro-6-nitrophenol

-

Ethanol (or another suitable solvent)

-

A reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Illustrative Procedure (using SnCl₂·2H₂O):

-

Dissolve 2-bromo-4-fluoro-6-nitrophenol in a suitable solvent such as ethanol.

-

Add an excess of Tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the mixture under reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the solution is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Signal Word | Warning | [2] |

| Hazard Statements | H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not currently available in public scientific databases. Researchers synthesizing this compound would need to perform a full characterization to confirm its structure.

Applications in Research and Development

Substituted aminophenols are valuable precursors in organic synthesis. The presence of amino, hydroxyl, and halogen functional groups allows for a variety of chemical transformations:

-

The amino group can be diazotized and converted to other functionalities or used in coupling reactions to form amides or sulfonamides.

-

The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters.

-

The bromo and fluoro substituents influence the electronic properties of the aromatic ring and can participate in cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures.

These characteristics make this compound a potentially useful building block for the synthesis of novel pharmaceuticals and agrochemicals.

Conclusion

This compound is a chemical intermediate with potential for broader application in synthetic chemistry. This guide provides a summary of the currently available information on its properties and a plausible synthetic route. The lack of detailed experimental and characterization data in the public domain highlights an opportunity for further research to fully elucidate the chemistry of this compound and unlock its potential for future applications. It is recommended that any synthesis and characterization be performed with appropriate safety precautions and analytical diligence.

References

6-Amino-2-bromo-3-fluorophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-Amino-2-bromo-3-fluorophenol, a halogenated aromatic amine of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound presents a unique scaffold for the synthesis of novel bioactive molecules. This document consolidates available chemical data, proposes a synthetic route based on established methodologies for related compounds, and outlines a workflow for its characterization and potential applications.

Core Compound Information

Structure and Identification

This compound is a substituted phenol containing amino, bromo, and fluoro functional groups on the benzene ring.

| Identifier | Value |

| CAS Number | 1257535-00-4[1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-4-fluoro-2-hydroxyaniline, 6-amino-2-bromo-3-fluoro-phenol[2] |

| Molecular Formula | C₆H₅BrFNO[2] |

| Molecular Weight | 206.01 g/mol [4] |

| InChI Key | UCSNGLLYCWLVAT-UHFFFAOYSA-N |

| SMILES | Nc1c(O)c(Br)cc(F)c1 |

Physicochemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known properties and provides predicted values based on its structure and data from similar compounds.

| Property | Value/Predicted Range |

| Physical Form | Solid[4] |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be sparingly soluble in water, with higher solubility in organic solvents like ethanol, methanol, and DMSO. |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 8-10, while the amino group is expected to have a pKa in the range of 3-5. |

| Storage | Store in a cool, dark, and dry place.[3] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The chemical shifts will be influenced by the electronic effects of the amino, hydroxyl, bromo, and fluoro substituents. The protons of the -NH₂ and -OH groups will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (100-160 ppm). The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms will be deshielded and appear at a lower field. |

| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretches of the primary amine (two sharp bands, ~3300-3500 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 205 and 207 with approximately equal intensity, characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of small molecules such as CO, HCN, and H₂O. |

Experimental Protocols

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a plausible multi-step synthesis can be proposed starting from a commercially available precursor, such as 3-fluoroaniline. This proposed pathway is based on established organic chemistry reactions for the synthesis of substituted aminophenols.

Step 1: Acetylation of 3-fluoroaniline

-

Objective: To protect the amino group to prevent side reactions in subsequent steps.

-

Procedure: 3-fluoroaniline is reacted with acetic anhydride in the presence of a base like pyridine or sodium acetate. The reaction is typically carried out at room temperature. After the reaction is complete, the product, N-(3-fluorophenyl)acetamide, is isolated by precipitation in water and filtration.

Step 2: Bromination of N-(3-fluorophenyl)acetamide

-

Objective: To introduce a bromine atom onto the aromatic ring. The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetamido group and the directing effect of the fluorine atom, bromination is expected to occur at positions ortho and para to the acetamido group.

-

Procedure: N-(3-fluorophenyl)acetamide is dissolved in a suitable solvent like acetic acid. A solution of bromine in acetic acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction progress is monitored by TLC. Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and washing.

Step 3: Nitration of the brominated intermediate

-

Objective: To introduce a nitro group which can later be converted to a hydroxyl group.

-

Procedure: The brominated acetanilide is treated with a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at low temperatures (e.g., 0 °C). The nitro group is expected to be directed to the position ortho to the acetamido group. The product is isolated by pouring the reaction mixture onto ice.

Step 4: Hydrolysis of the acetamido group and reduction of the nitro group

-

Objective: To deprotect the amino group and form the hydroxyl group.

-

Procedure: The resulting multi-substituted intermediate is first hydrolyzed under acidic or basic conditions to remove the acetyl protecting group. Subsequently, the nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step would yield a diamino-bromo-fluoro-benzene derivative.

Step 5: Diazotization and Hydrolysis to form the phenol

-

Objective: To convert one of the amino groups to a hydroxyl group.

-

Procedure: The diamino compound is selectively diazotized at one of the amino groups by treatment with sodium nitrite in an acidic medium at low temperature. The resulting diazonium salt is then hydrolyzed by heating the aqueous solution to yield the final product, this compound. Purification can be achieved by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Halogenated aromatic compounds, particularly those containing fluorine and bromine, are of significant interest in drug discovery.[5][6] The presence of these halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8][9]

Aminophenol scaffolds are also prevalent in many pharmaceuticals and bioactive molecules.[10][11] Derivatives of aminophenols have been reported to exhibit a range of biological activities, including antibacterial, antioxidant, and anticancer properties.[12][13][14]

Given its structure, this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets.

Visualizations

Caption: A proposed multi-step synthesis of this compound.

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97% Supplier in Mumbai, this compound 97% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. This compound | 1257535-00-4 [chemicalbook.com]

- 4. 2-Amino-6-bromo-4-fluorophenol | Sigma-Aldrich [sigmaaldrich.com]

- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-2-bromo-3-fluorophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical characteristics of 6-Amino-2-bromo-3-fluorophenol, a substituted aminophenol with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines known information with data from structurally similar molecules to provide a comprehensive resource for researchers.

Chemical and Physical Properties

This compound is a halogenated aromatic amine and phenol derivative. Its structure, featuring an amino group, a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, suggests a unique combination of electronic and steric properties that make it an interesting candidate for further investigation in drug discovery and organic synthesis.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257535-00-4 | [1][2] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Physical Form | Solid | |

| Purity | 97% | [1] |

| Storage Temperature | 2-8°C | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

Proposed Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

The reactivity of this compound is dictated by the interplay of its functional groups. The amino and hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the bromine and fluorine atoms are deactivating yet ortho-, para-directing. The position of these substituents will influence the regioselectivity of further reactions. The amino group can undergo diazotization, acylation, and alkylation, while the phenolic hydroxyl group is amenable to etherification and esterification. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.

Spectral Characteristics

Specific spectral data for this compound is not currently available. However, the expected spectral characteristics can be predicted based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 6.0-7.5 ppm) exhibiting splitting patterns influenced by the fluorine and bromine substituents. Signals for the -NH₂ and -OH protons, which may be broad and their chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon bearing the hydroxyl group would appear downfield (δ ~150-160 ppm), while the carbon attached to the amino group would be shielded. The C-Br and C-F bonds will also significantly impact the chemical shifts of the carbons they are attached to, with the C-F bond showing characteristic coupling. |

| FTIR (cm⁻¹) | Broad O-H stretching band (~3200-3600 cm⁻¹). N-H stretching of the primary amine (~3300-3500 cm⁻¹). C-N stretching (~1250-1350 cm⁻¹). C-O stretching (~1200-1260 cm⁻¹). C-Br stretching (~500-600 cm⁻¹). C-F stretching (~1000-1400 cm⁻¹). Aromatic C-H and C=C stretching and bending vibrations in the fingerprint region. |

| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ at approximately 205 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the amino and hydroxyl groups, as well as the bromine atom. |

Potential Applications in Drug Development and Medicinal Chemistry

Aminophenol derivatives are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.

Potential Biological Activities:

-

Antimicrobial Agents: Many aminophenol derivatives have demonstrated antibacterial and antifungal properties.[3]

-

Antioxidants: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant activity.[3]

-

Cytotoxic Agents: Certain substituted aminophenols have shown promising cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibitors: The aminophenol scaffold can be modified to target specific enzymes. For instance, derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

The presence of a fluorine atom in this compound is particularly significant from a medicinal chemistry perspective. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly linked to this compound, studies on related aminophenol derivatives suggest potential interactions with key cellular signaling cascades. For example, some aminophenols have been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[4]

Caption: Potential biological activities and therapeutic outcomes of aminophenol derivatives.

Safety and Handling

Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a unique substituted aminophenol with considerable potential for applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known characteristics and predicted properties based on the analysis of structurally related molecules. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery programs. Researchers are encouraged to use this guide as a foundational resource for their investigations into this promising molecule.

References

- 1. This compound 97% Supplier in Mumbai, this compound 97% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 1257535-00-4|this compound|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Amino-2-bromo-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Amino-2-bromo-3-fluorophenol. Due to the limited availability of direct experimental spectra in public databases, this document extrapolates data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a predictive reference for the characterization of this molecule.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₅BrFNO and a molecular weight of approximately 206.01 g/mol . Its structure, featuring amino, hydroxyl, bromo, and fluoro groups on a benzene ring, suggests a complex interplay of electronic and steric effects that will be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present and data from related aminophenol and bromofluorophenol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| Aromatic-H (at C4) | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 9-10 |

| Aromatic-H (at C5) | 6.5 - 6.9 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | - |

| -OH | 5.0 - 6.0 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-OH | 145 - 155 (d, J(C-F) ≈ 2-3 Hz) |

| C-F | 150 - 160 (d, J(C-F) ≈ 240-250 Hz) |

| C-NH₂ | 135 - 145 |

| C-Br | 100 - 110 |

| C-H (at C4) | 115 - 125 (d, J(C-F) ≈ 20-25 Hz) |

| C-H (at C5) | 110 - 120 (d, J(C-F) ≈ 3-5 Hz) |

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Functional Group | Predicted Absorption Band (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad |

| N-H stretch | 3300 - 3500 | Two sharp bands (primary amine) |

| C-H stretch (aromatic) | 3000 - 3100 | - |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands |

| C-N stretch | 1250 - 1350 | - |

| C-O stretch (phenol) | 1180 - 1260 | - |

| C-F stretch | 1000 - 1400 | Strong |

| C-Br stretch | 500 - 600 | - |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 205/207 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 126 | [M - Br]⁺ | Loss of Bromine atom |

| 186/188 | [M - F]⁺ | Loss of Fluorine atom is less common |

| 97 | [M - Br - COH]⁺ | Fragmentation of the ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary due to the longer relaxation times of carbon nuclei. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition : The IR spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization : For a volatile compound like this, Electron Ionization (EI) at 70 eV is a common method to generate the mass spectrum.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 6-Amino-2-bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-2-bromo-3-fluorophenol. Given the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining these crucial physicochemical properties. The guide also discusses the expected behavior of this compound based on the known characteristics of related phenolic and fluorinated aromatic compounds, offering a robust framework for laboratory investigation.

Chemical Identity

This compound is a substituted aromatic compound with the following key identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1257535-00-4

-

Molecular Formula: C₆H₅BrFNO

-

Molecular Weight: 206.01 g/mol

Solubility Profile

A qualitative prediction of its solubility in various solvents is presented in Table 1. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and limited solubility in nonpolar solvents and water.

Table 1: Predicted Solubility of this compound

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The presence of hydroxyl and amino groups allows for hydrogen bonding with protic solvents. However, the bulky and hydrophobic bromofluorobenzene ring limits solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, effectively solvating the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

| Acidic (Aqueous) | Dilute HCl | Soluble | The basic amino group will be protonated to form a soluble salt. |

| Basic (Aqueous) | Dilute NaOH | Soluble | The acidic phenolic hydroxyl group will be deprotonated to form a soluble phenoxide salt. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) using a shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After agitation, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the shake-flask method for determining solubility.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Phenols and amino-substituted aromatic compounds can be susceptible to degradation under various conditions.

Potential Degradation Pathways:

-

Oxidation: The phenol and amino functional groups are susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products, such as quinones. Storage under an inert atmosphere (e.g., nitrogen or argon) and in light-resistant containers is recommended.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound. Photostability studies should be conducted to assess the impact of light exposure.

-

Hydrolysis: While the aromatic ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to the cleavage of the C-Br or C-F bonds, although this is generally less likely under typical storage conditions.

-

pH-Dependent Stability: The stability of the compound is likely to be pH-dependent. The protonated (acidic pH) and deprotonated (basic pH) forms may exhibit different degradation rates and pathways.

Experimental Protocol for Stability Testing

A comprehensive stability testing program should be implemented to evaluate the effects of temperature, humidity, light, and pH on this compound.

Methodology:

-

Forced Degradation (Stress) Studies:

-

Expose the compound (in solid-state and in solution) to a range of stress conditions, including:

-

Acidic Conditions: e.g., 0.1 M HCl at 60°C

-

Basic Conditions: e.g., 0.1 M NaOH at 60°C

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature

-

Thermal Stress: e.g., 80°C

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analyze the samples at various time points to identify degradation products and determine the primary degradation pathways.

-

-

Accelerated and Long-Term Stability Studies (ICH Guidelines):

-

Store the compound in its intended packaging under various conditions as per ICH guidelines (e.g., accelerated: 40°C/75% RH; long-term: 25°C/60% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the remaining amount of this compound.

-

Purity: Detection and quantification of any degradation products.

-

-

Utilize a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradation products.

-

Logical Flow for Stability Assessment

Caption: A diagram showing the workflow for assessing the stability of a compound.

Summary and Recommendations

While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. Researchers and drug development professionals are encouraged to perform the outlined experimental protocols to determine the precise solubility and stability profiles. Based on its chemical structure, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation. The development of a stability-indicating analytical method is a crucial first step in accurately assessing its stability.

Commercial Availability and Technical Profile of 6-Amino-2-bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key properties, and experimental considerations for 6-Amino-2-bromo-3-fluorophenol (CAS No. 1257535-00-4), a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers and developers, offering consolidated data on procurement, handling, and analysis of this compound.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically around 97%. Below is a summary of suppliers offering this product. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name/Synonyms | CAS Number | Purity | Quantity |

| Sigma-Aldrich | This compound | 1257535-00-4 | Not specified | Inquire |

| Apollo Scientific | This compound | 1257535-00-4 | Not specified | Inquire |

| Bide Pharmatech Ltd. | This compound | 1257535-00-4 | Not specified | Inquire |

| National Analytical Corporation | This compound 97% | 1257535-00-4 | 97% | Inquire |

| ChemicalBook | This compound | 1257535-00-4 | Not specified | Inquire |

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for experimental design and safety considerations.

| Property | Value |

| Molecular Formula | C₆H₅BrFNO[1] |

| Molecular Weight | 206.0 g/mol [1] |

| Appearance | Solid |

| CAS Number | 1257535-00-4[1] |

| Storage Temperature | 2-8°C |

Safety Information:

-

Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Signal Word: Warning.

-

Pictograms: GHS07.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Experimental Protocols

General Synthetic Approach (Hypothetical)

The synthesis of this compound can be envisioned in two main steps:

-

Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

-

Reduction: Conversion of the nitro group to an amino group.

A related patent for the preparation of 2-bromo-4-fluoro-6-nitrophenol describes the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid. A similar strategy could likely be adapted for the synthesis of the desired isomer. The subsequent reduction of the nitro group is a standard transformation in organic chemistry.

General Purification Protocol

Purification of the final product would likely involve standard techniques for solid organic compounds.

-

Work-up: After the reaction, the mixture would be neutralized and extracted with a suitable organic solvent.

-

Drying: The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: The solvent would be removed under reduced pressure.

-

Purification: The crude product could be purified by:

-

Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form crystals.

-

Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

-

Analytical Methods

To confirm the identity and purity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the compound. A general method for aminophenol analysis can be adapted.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector, monitoring at a wavelength where the compound has significant absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra would provide information on the number and environment of the protons and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Experimental Workflow

The following diagram illustrates a typical workflow for a researcher from the point of identifying the need for this compound to its use in an experiment.

This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of this compound. Researchers are encouraged to consult the original literature and supplier documentation for more specific details and to ensure safe and effective use of this compound in their work.

References

Potential Research Areas for 6-Amino-2-bromo-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-fluorophenol is a unique trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a phenol scaffold, offers a rich platform for chemical diversification and the development of novel molecules with tailored properties. This technical guide explores potential research avenues for this compound, drawing upon the established reactivity of its constituent functional groups and the biological activities of analogous substituted phenols. We present hypothetical synthetic strategies, propose potential biological targets, and provide illustrative experimental frameworks to stimulate further investigation into this promising chemical entity.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively published, its basic properties can be summarized from supplier information. Spectroscopic data can be predicted based on the analysis of similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1257535-00-4[1][2][3] |

| Molecular Formula | C₆H₅BrFNO[2] |

| Molecular Weight | 206.01 g/mol [2] |

| Appearance | Solid (predicted) |

| Purity | Typically available at ≥97%[2] |

| Synonyms | 3-Bromo-4-fluoro-2-hydroxyaniline[2] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-10.5 (s, 1H, OH), 6.5-7.0 (m, 2H, Ar-H), 4.5-5.5 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-160 (C-F, d, ¹JCF ≈ 240 Hz), 140-150 (C-OH), 130-140 (C-NH₂), 110-125 (Ar-C), 100-110 (C-Br) |

| IR (KBr) | ν 3400-3200 cm⁻¹ (N-H, O-H stretching), 1600-1450 cm⁻¹ (C=C aromatic stretching), 1300-1200 cm⁻¹ (C-O stretching), 1100-1000 cm⁻¹ (C-F stretching) |

| Mass Spectrometry (EI) | m/z 205, 207 ([M]⁺, isotopic pattern for Br) |

Potential Research Areas and Synthetic Utility

The unique arrangement of functional groups in this compound opens up several avenues for research, particularly in the synthesis of novel bioactive compounds.

Kinase Inhibitors for Oncology

Substituted aminophenols are key pharmacophores in a variety of kinase inhibitors used in cancer therapy. The fluorine atom can enhance binding affinity and improve metabolic stability, while the amino group serves as a crucial hydrogen bond donor/acceptor. The bromine atom provides a handle for further diversification through cross-coupling reactions.

A potential research workflow could involve the synthesis of a library of compounds targeting kinases implicated in cancer progression.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 6-Amino-2-bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic amine with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the amino (-NH2), hydroxyl (-OH), and the halogen substituents (bromo and fluoro). This guide provides a comprehensive technical overview of the reactivity of the amino group in this compound, focusing on its nucleophilicity and its behavior in common organic transformations.

The presence of electron-withdrawing halogen atoms and an electron-donating hydroxyl group on the aromatic ring significantly modulates the electron density on the amino group, thereby influencing its reactivity. Understanding these electronic and steric effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies. This document will delve into the key reactions of the amino group, including acylation, alkylation, and diazotization, providing generalized experimental protocols based on established methodologies for halogenated anilines.

Electronic and Steric Effects on Amino Group Reactivity

The reactivity of the amino group in this compound is a consequence of the cumulative electronic effects of the substituents on the benzene ring.

-

Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic system through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack.

-

Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is also a strong activating, ortho, para-directing group. Its presence further enhances the electron density of the aromatic ring.

-

Bromo (-Br) and Fluoro (-F) Substituents: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine and fluorine, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. The strong electronegativity of the fluorine atom makes its inductive effect particularly pronounced.

In this compound, the amino group is situated ortho to the bromine atom and meta to the fluorine atom. The electron-withdrawing inductive effects of the bromine and fluorine atoms decrease the electron density on the aromatic ring and, consequently, on the amino group. This reduction in electron density lowers the nucleophilicity of the amino group compared to unsubstituted aniline.

Sterically, the bromine atom at the ortho position to the amino group can hinder the approach of bulky electrophiles, potentially influencing the regioselectivity and rate of reactions at the amino group.

Caption: Electronic effects of substituents on amino group reactivity.

Quantitative Reactivity Parameters

Predicted pKa of the Amino Group

The basicity of the amino group, quantified by the pKa of its conjugate acid, is a key indicator of its nucleophilicity. The electron-withdrawing substituents (Br and F) are expected to lower the pKa of the anilinium ion of this compound compared to aniline (pKa = 4.6). The hydroxyl group, being electron-donating, would slightly increase the pKa. A precise prediction would require computational modeling, but a qualitative comparison is presented in the table below.

| Compound | Substituents | Predicted/Known pKa of Amino Group (Conjugate Acid) |

| Aniline | - | 4.6 |

| 2-Bromoaniline | 2-Br | 2.53 |

| 3-Fluoroaniline | 3-F | 3.51 |

| 2-Aminophenol | 2-OH | 4.78 |

| 4-Aminophenol | 4-OH | 5.48 |

| This compound | 2-Br, 3-F, 6-OH | Predicted: < 4.0 |

Note: The predicted pKa is an estimation based on the electronic effects of the substituents.

Kinetic Data for Reactions of Substituted Anilines

Kinetic studies on the reactions of substituted anilines provide valuable insights into how substituents affect the reaction rates. The data below for the acylation of substituted anilines with acetic anhydride demonstrates the impact of electron-withdrawing and -donating groups.

| Aniline Derivative | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |

| 4-Methoxyaniline | 1.5 x 10² |

| Aniline | 4.8 x 10⁻¹ |

| 4-Chloroaniline | 3.3 x 10⁻² |

| 4-Nitroaniline | 1.2 x 10⁻⁴ |

Source: Data adapted from studies on the kinetics of aniline acylation.

Based on this trend, the rate of reactions involving the amino group of this compound is expected to be significantly lower than that of aniline due to the presence of the deactivating bromo and fluoro substituents.

Key Reactions of the Amino Group

The amino group of this compound is a versatile functional handle for a variety of organic transformations.

N-Acylation

N-acylation is a common reaction to form amides, which can serve as protecting groups or as key structural motifs in bioactive molecules. The reaction typically involves an acylating agent such as an acyl chloride or anhydride in the presence of a base.

General Experimental Protocol for N-Acylation:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to neutralize the acid formed during the reaction. Due to the reduced nucleophilicity of the amino group, more forcing conditions may be required compared to aniline.

General Experimental Protocol for N-Alkylation:

-

Reactant Mixture: Combine this compound (1 equivalent), the alkylating agent (e.g., methyl iodide or benzyl bromide, 1-1.2 equivalents), and a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diazotization

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including Sandmeyer, Schiemann, and azo coupling reactions, allowing for the introduction of various functional groups.

General Experimental Protocol for Diazotization:

-

Amine Dissolution: Suspend or dissolve this compound (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C.

-

Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Diazonium Salt Formation: Stir the mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

-

Subsequent Reaction: The resulting diazonium salt solution can be used immediately in subsequent reactions (e.g., Sandmeyer reaction by adding a solution of a cuprous salt).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the functionalization of the amino group in this compound.

Caption: General workflow for amino group functionalization.

Conclusion

The amino group of this compound, while being a nucleophilic center, exhibits attenuated reactivity due to the electron-withdrawing effects of the adjacent bromo and fluoro substituents. Nevertheless, it remains a key functional group for a variety of important chemical transformations, including N-acylation, N-alkylation, and diazotization. The provided general protocols, derived from established methods for halogenated anilines, offer a solid starting point for the synthetic manipulation of this versatile building block. For researchers and drug development professionals, a thorough understanding of the electronic and steric factors governing the reactivity of this molecule is paramount for the successful design and execution of synthetic routes to novel and complex target structures. Further experimental studies are warranted to precisely quantify the reactivity parameters of this compound and to explore its full potential in synthetic applications.

The Dual Influence of Bromine and Fluorine on the Reactivity of 6-Amino-2-bromo-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The strategic placement of amino, bromo, and fluoro groups on the phenol ring creates a unique electronic environment that dictates its reactivity and potential for further functionalization. This technical guide provides an in-depth analysis of the influence of the bromine and fluorine substituents on the reactivity of the this compound core, offering insights into its behavior in key chemical transformations. This document summarizes the electronic effects of these halogens, presents hypothetical quantitative data for illustrative purposes, and provides detailed experimental protocols for representative reactions.

Introduction: The Structural Uniqueness of this compound

The reactivity of a substituted benzene ring is a complex interplay of the electronic and steric effects of its substituents. In this compound, the phenol ring is decorated with a strongly activating amino group (-NH2), a strongly activating hydroxyl group (-OH), and two deactivating halogen atoms, bromine (-Br) and fluorine (-F).[1] The relative positions of these groups are crucial in determining the overall reactivity and the regioselectivity of its reactions.

The amino and hydroxyl groups are powerful ortho-, para-directing activators, enriching the electron density of the aromatic ring through resonance.[2] Conversely, bromine and fluorine are deactivating groups due to their strong inductive electron-withdrawing effects.[1] However, they also possess a weaker, opposing resonance effect where their lone pairs can be donated to the ring. This dual nature of halogens adds a layer of complexity to predicting the molecule's reactivity.

The Electronic Influence of Bromine and Fluorine

The bromine and fluorine atoms in this compound exert a significant influence on the electron distribution within the aromatic ring, thereby modulating its reactivity towards electrophilic and nucleophilic attack.

Inductive and Resonance Effects

-

Inductive Effect (-I): Both bromine and fluorine are highly electronegative and pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to phenol or aniline.[1] Fluorine is more electronegative than bromine, and thus exerts a stronger inductive effect.

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect and partially activates the ring, particularly at the ortho and para positions relative to the halogen.[3]

The interplay of these effects is summarized in the diagram below:

Caption: Electronic effects of substituents on the phenol ring.

Overall Reactivity

Despite the presence of the deactivating halogens, the powerful activating effects of the amino and hydroxyl groups are expected to dominate, making the ring of this compound activated towards electrophilic aromatic substitution, albeit less so than unsubstituted aminophenol. The net effect is a molecule that is sufficiently nucleophilic to participate in a variety of substitution reactions under relatively mild conditions.

Quantitative Reactivity Data (Illustrative)

| Compound | Substituents | Relative Rate of Bromination (Hypothetical) |

| Phenol | -OH | 1000 |

| 4-Aminophenol | -OH, 4-NH2 | 5000 |

| 4-Bromophenol | -OH, 4-Br | 100 |

| 4-Fluorophenol | -OH, 4-F | 150 |

| This compound | -OH, 6-NH2, 2-Br, 3-F | 800 |

This data is for illustrative purposes to demonstrate the expected trend in reactivity.

The hypothetical data suggests that the combined activating effects of the amino and hydroxyl groups in this compound significantly enhance its reactivity compared to halogenated phenols, though the deactivating halogens temper this reactivity compared to aminophenol.

Key Reactions and Experimental Protocols

The functional groups present in this compound allow for a range of chemical transformations. Below are detailed protocols for two key reactions: electrophilic bromination and diazotization.

Electrophilic Bromination

The activated ring of this compound is susceptible to further halogenation. The directing effects of the -OH and -NH2 groups will favor substitution at the positions ortho and para to them.

Experimental Protocol: Bromination of this compound

-

Dissolution: Dissolve 1.0 g (4.85 mmol) of this compound in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Bromine Addition: Slowly add a solution of 0.85 g (5.34 mmol) of bromine in 5 mL of glacial acetic acid dropwise to the cooled solution over a period of 15 minutes with continuous stirring. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield the brominated product.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Caption: Workflow for electrophilic bromination.

Diazotization of the Amino Group

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups through Sandmeyer and related reactions.[4]

Experimental Protocol: Diazotization of this compound

-

Acidic Solution: Suspend 1.0 g (4.85 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water in a 100 mL beaker.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Slowly add a solution of 0.37 g (5.34 mmol) of sodium nitrite in 5 mL of cold water dropwise. Ensure the tip of the addition funnel is below the surface of the reaction mixture. Maintain the temperature below 5 °C.

-

Diazonium Salt Formation: Continue stirring for 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Use in Subsequent Reactions: The resulting cold diazonium salt solution should be used immediately in the next synthetic step (e.g., Sandmeyer reaction) without isolation.

Caption: Diazotization and subsequent Sandmeyer reaction pathway.

Conclusion

The bromine and fluorine substituents on the this compound ring play a crucial, dual role in modulating its chemical reactivity. While their electron-withdrawing inductive effects deactivate the ring, the powerful activating resonance effects of the amino and hydroxyl groups ensure that the molecule remains a versatile platform for further chemical modification. Understanding this delicate electronic balance is paramount for researchers and drug development professionals seeking to utilize this compound as a key building block in the synthesis of novel and complex molecules with potential applications in various scientific fields. The provided protocols offer a foundational framework for the practical application of this knowledge in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Amino-2-bromo-3-fluorophenol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of amino, fluoro, and hydroxyl functionalities, in addition to the reactive bromide, offers multiple points for molecular elaboration, making it a valuable scaffold for the development of novel compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an indispensable tool in modern organic synthesis. This compound presents a unique substrate for this reaction, offering the potential to synthesize highly functionalized biaryl phenols. The electron-donating amino group and the electron-withdrawing fluorine atom can influence the electronic properties of the resulting coupled products, which is a key consideration in drug design. The phenolic hydroxyl group provides an additional handle for further synthetic modifications.

Challenges in the Suzuki coupling of substrates like this compound can include catalyst inhibition by the free amine and potential side reactions. However, careful selection of the palladium catalyst, ligand, base, and solvent system can lead to high yields of the desired products, often without the need for protecting the amine functionality.

Data Presentation: Reaction Parameters and Yields

The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of several factors. The following tables summarize typical reaction conditions and yields for the coupling of aryl bromides structurally analogous to this compound, providing a valuable starting point for reaction optimization.

Table 1: Screening of Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | CataXCium A Pd G3 (2) | - | K₃PO₄ | t-AmylOH | 100 | 18 | 95 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |

Note: The data presented is for analogous compounds and should be used as a guideline for reaction optimization.

Table 2: Substrate Scope with Optimized Conditions for Suzuki Coupling of an Unprotected ortho-Bromoaniline

| Entry | Arylboronic Ester | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid pinacol ester | 2-(4-Methylphenyl)aniline derivative | 95 |

| 2 | 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)aniline derivative | 92 |

| 3 | 4-Fluorophenylboronic acid pinacol ester | 2-(4-Fluorophenyl)aniline derivative | 88 |

| 4 | Thiophen-3-ylboronic acid pinacol ester | 2-(Thiophen-3-yl)aniline derivative | 75 |

Adapted from a study on unprotected ortho-bromoanilines, demonstrating the feasibility of coupling with various boronic esters.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization for specific substrates is recommended.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataXCium A Pd G3; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often in a mixture with water, such as 4:1 or 10:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification supplies (e.g., silica gel, solvents for chromatography)

Procedure:

-

To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (3.0 eq.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

-

Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

-

In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid or ester (1.5 eq.), the base (2.0 eq.), and the palladium catalyst.

-

Add the chosen degassed solvent system.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling, work up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

Application Notes and Protocols for N-Protection of 6-Amino-2-bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective N-protection of 6-Amino-2-bromo-3-fluorophenol, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple functional groups—an amino, a hydroxyl, and two different halogen atoms—necessitates a carefully chosen protection strategy to ensure chemoselectivity. This document outlines a robust procedure for the N-protection using the tert-butyloxycarbonyl (Boc) group, which is widely employed due to its stability and mild deprotection conditions.[1][2][3]

The Boc protecting group is favored for its resilience to a variety of reaction conditions, while being easily removable under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3][4] This orthogonality allows for subsequent modifications at other positions of the aromatic ring.

Experimental Protocols

1. N-Boc Protection of this compound

This protocol describes the selective protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes. The reaction of the amine with Boc₂O results in the formation of a carbamate.[2][3]

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure tert-butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate.

2. Deprotection of Boc-protected this compound

This protocol outlines the removal of the Boc protecting group to regenerate the free amine.

Materials:

-

tert-butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (0.1 M).

-

To this solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The deprotection mechanism involves protonation of the carbamate followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the amine.[4]

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound.

Data Presentation

| Parameter | N-Boc Protection | Boc Deprotection |

| Starting Material | This compound | tert-butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate |

| Reagents | Boc₂O, TEA | TFA |

| Solvent | THF or DCM | DCM |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours | 1-4 hours |

| Typical Yield | >90% | >95% |

| Purification | Flash Column Chromatography | Extractive work-up |

Mandatory Visualization

Caption: Workflow for N-Boc protection and deprotection.

Alternative Protecting Groups

While Boc is a robust choice, other protecting groups can be considered depending on the planned synthetic route.

-

Carbamate-based:

-

Cbz (Benzyloxycarbonyl): Introduced using benzyl chloroformate (Cbz-Cl).[5] It is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[5][6] This method may not be suitable if other functional groups in the molecule are sensitive to reduction or if dehalogenation of the bromo-substituent is a concern.[7]

-

-

Acyl-based: